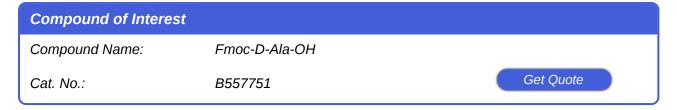


Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Ala-OH** (N- α -(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use, and illustrates the key chemical transformations involved in peptide synthesis.

Core Properties of Fmoc-D-Ala-OH

Fmoc-D-Ala-OH is a derivative of the D-enantiomer of alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The use of D-amino acids, such as D-alanine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2]



Property	Value
Molecular Formula	C18H17NO4[3][4][5]
Molecular Weight	311.33 g/mol [3][4][5]
CAS Number	79990-15-1[3][4][5]
Appearance	White to off-white powder[6]
Melting Point	147-157 °C[6]
Solubility	Soluble in DMF, DMSO, and Methanol (Slightly) [7]
Storage Conditions	Room temperature, sealed in a dry, dark place[7][8]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OH is a cornerstone of the Fmoc/tBu (tert-butyl) strategy for SPPS.[9] This method relies on the base-lability of the Fmoc protecting group for the temporary protection of the Nα-amino group, and the acid-lability of other protecting groups (like tert-butyl) for the "permanent" protection of reactive amino acid side chains.[9] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[9]

The incorporation of D-alanine can confer several advantages to a synthetic peptide, including:

- Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[1]
- Modified Biological Activity: The stereochemistry of amino acids can significantly influence peptide conformation and interaction with biological targets, potentially leading to altered or enhanced activity.[10]

Experimental Protocol: Incorporation of Fmoc-D-Ala-OH in SPPS



The following is a detailed, step-by-step protocol for the manual incorporation of a single **Fmoc-D-Ala-OH** residue into a growing peptide chain anchored to a solid support (resin).

Materials and Reagents:

- Fmoc-protected peptide-resin
- Fmoc-D-Ala-OH
- Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
- Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- · Reaction vessel with a filter
- Shaker or agitator

Procedure:

- Resin Swelling:
 - Place the Fmoc-protected peptide-resin in the reaction vessel.
 - Add DMF to swell the resin for 30-60 minutes with gentle agitation.[5]
 - Drain the DMF.
- Fmoc Deprotection:
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 3 minutes, then drain the solution.



- Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]
- Drain the deprotection solution.

Washing:

- Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] This step is critical to ensure a free amine for the subsequent coupling reaction.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to the resin loading)
 and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[9]
 - Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
 - Immediately add the activated Fmoc-D-Ala-OH solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[9]

At this stage, one cycle of amino acid incorporation is complete. To continue elongating the peptide chain, repeat steps 2 through 5 with the next desired Fmoc-protected amino acid.

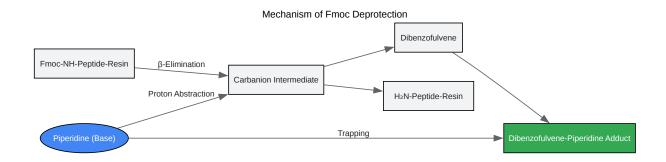
- Final Cleavage and Deprotection:
 - Once the peptide sequence is fully assembled, perform a final Fmoc deprotection (step 2).
 - Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.



- The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]
- Peptide Precipitation and Purification:
 - The cleaved peptide is typically precipitated from the cleavage cocktail using cold diethyl ether.[9]
 - The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Mechanisms and Workflows

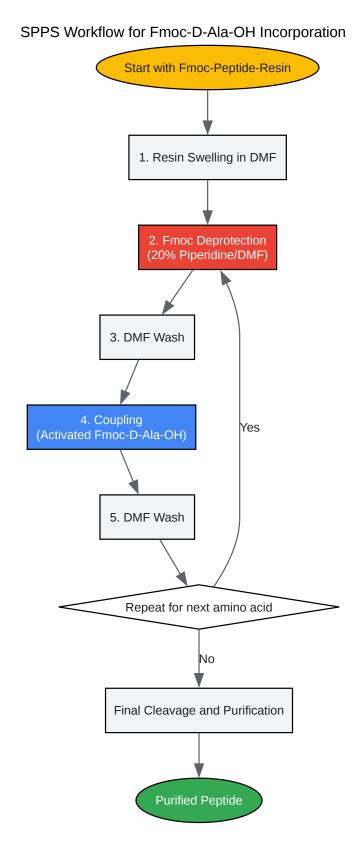
The following diagrams illustrate the core chemical transformations and the overall workflow involved in the incorporation of **Fmoc-D-Ala-OH** during SPPS.



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Figure 1: The mechanism of Fmoc group removal using a piperidine base.





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Figure 2: The cyclical workflow for solid-phase peptide synthesis.



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